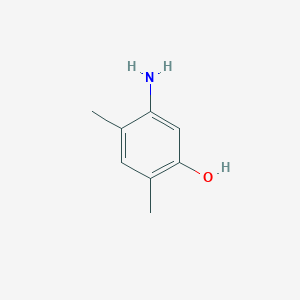

5-Amino-2,4-dimethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNZCZVXOUAOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605318 | |

| Record name | 5-Amino-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14106-48-0 | |

| Record name | 5-Amino-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representations Within the Phenolic and Aminophenolic Classes

5-Amino-2,4-dimethylphenol is systematically named according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). Its structure is characterized by a phenol (B47542) backbone, which is a benzene (B151609) ring bonded to a hydroxyl (-OH) group. In addition to the hydroxyl group, the benzene ring is substituted with an amino (-NH2) group and two methyl (-CH3) groups.

The IUPAC name for this compound is This compound . The numbering of the benzene ring begins with the carbon atom bearing the hydroxyl group as position 1. The substituents are then located at positions 2, 4, and 5.

The structural representation of this compound clearly illustrates the spatial arrangement of its functional groups. As a member of the phenolic class, it exhibits the characteristic acidity of the hydroxyl group. The presence of the amino group also classifies it as an aminophenol, which are known to be amphoteric, capable of acting as both weak acids and weak bases. researchgate.net

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14106-48-0 |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1N)O)C |

Historical Context of Amino Substituted Phenols in Chemical Science

The study of phenols dates back to the 19th century, with significant advancements in their synthesis and application. Aminophenols, as a distinct class of compounds, gained prominence as versatile intermediates in the burgeoning synthetic dye industry during the late 19th and early 20th centuries. merriam-webster.comthebrainyinsights.com The first known use of the term "aminophenol" was in 1896. merriam-webster.com

The development of methods to introduce amino groups onto the phenol (B47542) ring was a critical step in expanding the palette of available dyes. These compounds could be diazotized and coupled with other aromatic compounds to produce a wide range of colors. orientjchem.org For instance, 2-amino-4-nitrophenol (B125904) has been used as an intermediate in the manufacture of certain azo dyes and in hair coloring products. nih.gov Similarly, 4-amino-2-nitrophenol (B85986) has found use in dyeing human hair and animal fur. chemicalbook.com

The synthesis of amino-substituted phenols has historically been achieved through various methods, including the reduction of nitrophenols. taylorandfrancis.com The ability to control the position of the amino and hydroxyl groups on the benzene (B151609) ring allowed for the fine-tuning of the properties of the resulting dyes and other chemical products. While a detailed historical timeline for the specific synthesis of 5-Amino-2,4-dimethylphenol is not extensively documented in readily available literature, its development can be understood within this broader context of the synthetic chemistry of aminophenols and their industrial importance.

Significance As a Building Block in Complex Chemical Syntheses and Advanced Materials Development

The bifunctional nature of 5-Amino-2,4-dimethylphenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis. These functional groups can be selectively reacted to construct more complex molecules.

Aminophenols, in general, are crucial precursors in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. researchgate.nettaylorandfrancis.com For example, a related compound, 3-aminophenol, is used as a coupling component in the preparation of disperse dyes for polyester (B1180765) fabrics. orientjchem.org The amino group can be readily diazotized and then coupled with other aromatic systems to form azo compounds, which are a large and important class of dyes.

While specific applications of this compound in advanced materials are not widely reported in the available literature, its structural motifs suggest potential use as a monomer in the synthesis of specialty polymers. The phenolic hydroxyl group can be used for the formation of polyesters or polyethers, while the amino group can be involved in the formation of polyamides or polyimines. The dimethyl substitution on the aromatic ring can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. For instance, 5-Amino-2,4-dichlorophenol, a structurally related compound, is explored in the development of polymers and coatings to enhance material properties. chemimpex.com

Comparative Analysis with Isomeric Aminodimethylphenols: Structural and Electronic Contrasts

Strategic Routes for Aromatic Aminophenol Construction

The synthesis of this compound is centered around the effective construction of the aromatic aminophenol structure. The primary and most established route involves a nitration-reduction sequence starting from a readily available dimethylphenol precursor. Alternative strategies, such as the derivatization of the phenol (B47542) followed by amination, and innovative green chemistry approaches using supercritical water, are also being explored.

Nitration-Reduction Sequence from Dimethylphenol Precursors

A cornerstone of aminophenol synthesis is the two-step process of nitrating a phenol precursor followed by the reduction of the introduced nitro group. This method's success hinges on the precise control of both the initial nitration to ensure correct isomer formation and the subsequent selective reduction to yield the final amino group without affecting the phenol functionality or the aromatic ring.

The introduction of a nitro group onto a substituted phenol is a classic electrophilic aromatic substitution reaction. However, achieving regioselectivity—placing the nitro group at the desired position—can be challenging due to the complex interplay of directing effects from the existing substituents. In the case of the precursor 2,4-dimethylphenol (B51704), the hydroxyl group is a powerful activating ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The synthesis of this compound requires nitration at the C5 position, which is meta to the hydroxyl group.

Research into the nitration of substituted phenols has shown that reaction conditions can significantly influence the isomer distribution. For instance, the nitration of 2,4-dimethylphenol in acetic anhydride (B1165640) can lead to the formation of nitro-dienone intermediates. cdnsciencepub.com These intermediates can then rearrange, and under specific conditions, this rearrangement can be guided to selectively form the desired 5-nitro-2,4-dimethylphenol. The choice of nitrating agent, such as nitric acid in sulfuric acid, or milder reagents like ammonium (B1175870) nitrate (B79036) with an acid catalyst, can also affect the outcome. dergipark.org.tr Studies have demonstrated that using an aqueous solution of sodium dodecylsulfate with dilute nitric acid can provide a mild medium for nitration with high regioselectivity for various aromatic compounds. rsc.org The formation of dinitrophenols can occur from the nitration of mononitrophenols, indicating that the reaction pathway is sensitive and requires careful control to prevent over-nitration. nih.gov

Once the precursor 5-nitro-2,4-dimethylphenol is synthesized, the nitro group must be transformed into an amino group. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. rsc.orggoogle.com The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and selectivity. For example, the hydrogenation of nitrophenols can be carried out in aqueous solutions using a palladium/graphene nanocomposite catalyst with sodium borohydride (B1222165) (NaBH₄) as the hydrogen source, which shows higher activity than commercial Pd/C. rsc.org Other research has explored the use of novel, low-cost catalysts such as sewage sludge-derived biochar, which has demonstrated high efficiency in the catalytic reduction of various nitrophenols. hnu.edu.cnnih.gov Nickel-based catalytic membranes derived from metal-organic frameworks (MOFs) also present a stable and efficient option for the hydrogenation of nitrophenols to aminophenols. acs.org

Table 1: Comparison of Catalytic Systems for Nitrophenol Reduction

| Catalyst System | Reducing Agent | Solvent | Key Findings | Reference |

| Palladium/Graphene (Pd/G) | NaBH₄ | Aqueous Solution | Exhibited higher activity and stability than commercial Pd/C. | rsc.org |

| Sewage Sludge Biochar (SSBC) | NaBH₄ | Aqueous Solution | High catalytic performance comparable to some noble metal catalysts; good recyclability. | hnu.edu.cnnih.gov |

| Palladium on Carbon (Pd/C) | H₂ | Water/Acid | Effective for various nitrophenols at low hydrogen pressures (30-60 psig). | google.com |

| Nickel/Carbon Membranes (Ni/CM) | NaBH₄ | Aqueous Solution | High catalytic performance and stability, with nitrogen-doping enhancing longevity. | acs.org |

While catalytic hydrogenation is effective, other chemical reduction methods offer alternatives, particularly when high chemoselectivity is required. Chemoselectivity is crucial when other reducible functional groups are present in the molecule. The goal is to reduce the nitro group without affecting the phenol or other parts of the molecule.

One notable protocol involves the use of borane (B79455) in tetrahydrofuran (B95107) (BH₃-THF) at room temperature. jrfglobal.com This method has been shown to chemoselectively reduce nitro groups that are positioned ortho to a phenolic hydroxyl group, without the need for a metal catalyst. jrfglobal.comresearchgate.net The presence of the adjacent hydroxyl group is key, as it is believed to aid in the hydrogen transfer to the nitro group via a cyclic transition state. jrfglobal.com This makes it a highly specific and mild reduction method.

Enzymatic reductions offer another layer of high selectivity. Nitroreductase enzymes, such as the one found in Ralstonia eutropha, can catalyze the reduction of aromatic nitro groups to hydroxylamino groups in the presence of NADPH. nih.govasm.org This biological approach operates under mild aqueous conditions and demonstrates remarkable substrate specificity, making it a valuable tool in green chemistry for synthesizing aminophenols. nih.govasm.org

Phenol Derivatization followed by Amination Reactions

An alternative synthetic strategy to the nitration-reduction sequence involves modifying the phenol ring first to introduce a suitable leaving group, followed by a nucleophilic substitution reaction to introduce the amino group. This approach provides a different pathway to access the target aminophenol.

This route typically involves the halogenation of 2,4-dimethylphenol at the 5-position to create an aryl halide. This derivatized phenol can then undergo a transition-metal-catalyzed amination reaction. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful and frequently used method for forming carbon-nitrogen bonds. mdpi.com This reaction would couple the 5-halo-2,4-dimethylphenol with an ammonia (B1221849) surrogate or a protected amine. Similarly, Ullmann-type reactions using copper catalysts can also be employed for this C-N bond formation. mdpi.com

Exploration of Supercritical Water Synthesis for Aminophenols (Adaptations from Related Compounds)

In the push towards more environmentally benign chemical processes, supercritical fluids have emerged as promising alternative reaction media. Supercritical water, which exists above its critical point of 374 °C and 22.1 MPa, possesses unique properties such as high diffusivity, low viscosity, and tunable solvent characteristics that can accelerate reaction rates and offer new synthetic pathways.

While direct synthesis of this compound in supercritical water is not widely documented, adaptations from related processes show significant potential. For example, supercritical water has been used as a non-toxic medium for the hydrothermal synthesis of rhodium nanoparticles, which were then proven to be highly effective catalysts for the reduction of nitroarenes to their corresponding anilines. nih.gov This suggests that the reduction of 5-nitro-2,4-dimethylphenol could be efficiently carried out in a supercritical water environment, potentially using in-situ generated nanocatalysts.

Furthermore, other supercritical fluids like CO₂ have been successfully used as both a reactant and a medium in the Kolbe-Schmidt reaction to synthesize 5-aminosalicylic acid from p-aminophenol. asianpubs.org This process benefits from the high mass transfer efficiency of supercritical fluids, significantly shortening reaction times compared to traditional methods. asianpubs.org The principles demonstrated in these related syntheses suggest that supercritical water could serve as an effective and green medium for various steps in the synthesis of aminophenols, including the reduction of nitro intermediates.

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | uni.lu |

| Molecular Weight | 137.18 g/mol | biosynth.com |

| CAS Number | 14106-48-0 | biosynth.com |

| Appearance | Solid | N/A |

| PSA (Polar Surface Area) | 46.25 Ų | lookchem.com |

| XLogP3 | 1.6 | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Monoisotopic Mass | 137.08406 Da | uni.lu |

Process Optimization and Scale-Up Research

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and scale-up research. Key areas of investigation include improving reaction yields and product purity while exploring modern manufacturing platforms like continuous flow reactors.

Yield Enhancement and Purity Improvement Strategies

The industrial synthesis of substituted aminophenols, including this compound, often involves multi-step processes that present challenges in maintaining high yields and purity. A common route involves the nitration of a corresponding dimethylphenol precursor followed by the reduction of the nitro group.

Research into related compounds offers valuable strategies. For instance, an improved process for the preparation of 5-amino-2,4-di-tert-butylphenol (B1521839), a structurally analogous compound, highlights critical optimization points. google.com Traditional nitration using a mixture of sulfuric and nitric acid can lead to exothermic reactions that are difficult to control on a commercial scale, potentially leading to the formation of impurities. google.com A proposed improvement involves using a nitrate source and an acid in the presence of a solvent to better manage the reaction temperature. google.com Furthermore, the isolation of the final aminophenol product is crucial; the free base can be unstable and readily degrade in the atmosphere, necessitating isolation as a more stable acid addition salt to prevent the formation of degradation products and avoid complex chromatographic purifications. google.com

Another relevant methodology is demonstrated in the synthesis of 5-amino-2,4-dimethyl-acetanilide, where the purity of the final product is paramount. In this process, a mixture of isomeric mononitro-2,4-dimethyl-anilides is subjected to hydrogenation. google.com The desired 5-amino isomer is then selectively isolated through crystallization, achieving a purity of over 99.5%. google.com This underscores the importance of the final purification step in achieving high-purity aminophenol derivatives.

These strategies, focused on controlled reaction conditions and stable product isolation, are directly applicable to enhancing the yield and purity of this compound.

| Strategy | Description | Benefit | Source |

| Controlled Nitration | Using a nitrate source and an acid in a solvent instead of a concentrated acid mixture. | Avoids temperature spikes, reduces impurity formation, and improves safety for large-scale operations. | google.com |

| Salt Formation | Isolating the final product as an acid addition salt. | Increases stability, prevents atmospheric degradation, and simplifies purification over chromatography. | google.com |

| Selective Crystallization | Purifying the target isomer from a mixture via crystallization after a reaction like hydrogenation. | Achieves high purity levels (e.g., >99.5%) by effectively removing structural isomers. | google.com |

Continuous Flow Reactor Applications in Aminophenol Synthesis

Continuous flow chemistry is emerging as a powerful tool for the synthesis of aminophenols, offering significant advantages over traditional batch processing. These advantages include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. thieme-connect.com

While specific studies on the continuous flow synthesis of this compound are not prevalent, extensive research on related compounds like p-aminophenol and other N-arylhydroxylamines demonstrates the potential of this technology. thieme-connect.commdpi.com A key application is in the catalytic hydrogenation of nitroarenes, a typical step in aminophenol synthesis. acs.org Continuous-flow systems, such as micropacked-bed reactors (μPBR), have been used to produce various aromatic amines with excellent yields and high throughput. researchgate.net

One study established a continuous-flow process for the direct synthesis of p-aminophenol from nitrobenzene. acs.org This system achieved a 94.5% yield of the intermediate phenylhydroxylamine, with the catalyst demonstrating good activity for over 50 hours of continuous operation. acs.org The entire process, from the initial hydrogenation to the final rearrangement, was reduced from hours in a batch reactor to mere minutes in a microfluidic chip. acs.org

The use of additives has also been optimized in flow systems. For the selective hydrogenation of nitroarenes to N-arylhydroxylamines, 4-(dimethylamino)pyridine (DMAP) was identified as a unique additive that increases both hydrogenation activity and product selectivity (up to >99%) under mild conditions in a Pt/C-catalyzed process. mdpi.com This avoids the use of inhibitors that can deactivate the catalyst. mdpi.com

Key Findings in Continuous Flow Synthesis of Related Aminophenols

| Compound | Reactor Type | Key Findings | Yield/Selectivity | Source |

|---|---|---|---|---|

| p-Aminophenol | Microfluidic Chip | Process time reduced from hours to minutes; reduced concentration of H₂SO₄ needed. | 100% conversion of intermediate | acs.org |

| N-Arylhydroxylamines | Micro-packed Bed (µPBR) | DMAP additive boosts activity and selectivity; avoids catalyst deactivation. | >99% selectivity | mdpi.com |

These findings strongly suggest that a continuous flow process for this compound, likely involving catalytic hydrogenation of a nitro-precursor in a packed-bed reactor, could provide a safer, more efficient, and scalable manufacturing route.

Enantioselective Synthesis Approaches for Chiral Analogs

While this compound itself is an achiral molecule, its structural core is a valuable platform for the synthesis of more complex, chiral molecules. Enantioselective synthesis aims to produce a specific enantiomer of a chiral product, which is critical in fields like pharmaceuticals and materials science.

Approaches to generating chiral analogs often involve using the phenol or amino group as a handle for asymmetric transformations. Research has demonstrated that the 2,4-dimethylphenol moiety can act as a nucleophile in catalytic enantioselective reactions to create stereogenic centers. In one such strategy, a bifunctional iminophosphorane superbase was used to catalyze the enantioselective desymmetrization of phosphonate (B1237965) esters. nih.gov Using 2,4-dimethylphenol as the nucleophile, this method allows for the creation of an enantioenriched phosphorus(V) center, which can then be diversified to a wide range of biologically relevant compounds. nih.gov

This highlights a key principle: the synthesis of chiral analogs of this compound would likely involve reacting it with a prochiral substrate in the presence of a chiral catalyst or by using a chiral auxiliary. For example, the amino group could be acylated with a chiral acid, or the phenolic oxygen could participate in a stereoselective alkylation or arylation.

The development of chiral ligands for asymmetric catalysis is another relevant area. While not directly involving this compound, the principles of ligand design for creating chiral metal complexes are applicable. bath.ac.uk By incorporating the 5-amino-2,4-dimethylphenyl scaffold into a larger ligand structure, it may be possible to create novel chiral environments for metal-catalyzed asymmetric reactions.

Methods for accessing stereogenic-at-phosphorus targets, which are present in several pharmaceuticals, have relied on chiral auxiliaries or, more recently, on catalytic enantioselective synthesis of building blocks like chlorophosphonamidates. chemrxiv.org These building blocks can then undergo stereospecific substitution with various nucleophiles, including phenols, to generate complex chiral products. chemrxiv.org This illustrates a potential pathway where the this compound unit could be incorporated into a chiral drug-like molecule.

Reactions Involving the Phenolic Hydroxyl Functionality

The hydroxyl group attached to the aromatic ring is a primary site for chemical modification, enabling the synthesis of various derivatives through reactions like esterification, etherification, and oxidative coupling.

Oxidative Coupling Reactions and Quinoneimine Formation

The oxidation of aminophenols, including derivatives like this compound, is a significant transformation that leads to highly reactive intermediates known as quinone imines. acs.orgresearchgate.net This process can be initiated by various chemical oxidants such as iron(III), hypervalent iodine compounds, or through enzymatic catalysis, for instance, with peroxidases. nih.gov

The oxidation of an o- or p-aminophenol involves a two-electron transfer process that forms the corresponding o- or p-quinone imine. researchgate.net These intermediates are potent electrophiles and can undergo several subsequent reactions. For example, the oxidation of p-aminophenol itself can lead to a complex product, NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, through a series of coupling steps involving the initially formed monoimine. rsc.org

In the context of substituted aminophenols, the reaction can be controlled to yield specific products. Studies on 2-amino-5-methylphenol (B193566) have shown that its oxidation can be blocked at the dihydro-2-aminophenoxazinone stage, which forms via a p-quinone imine intermediate. researchgate.netnih.gov The mechanism involves the initial formation of a quinone imine, which is then trapped by a second molecule of the aminophenol. Further oxidation and cyclization lead to the final phenoxazinone structure. nih.gov These reactive quinone imine intermediates are pivotal in the biosynthesis of certain natural products and are key in various synthetic annulation reactions. mdpi.com

Table 2: Products from the Oxidation of Substituted Aminophenols

| Substrate | Key Intermediate | Final Product Type | Notes | Ref |

|---|---|---|---|---|

| p-Aminophenol | p-Benzoquinone monoimine | Di-imine polymer | Formed from coupling of 3 substrate molecules. | rsc.org |

| 2-Amino-5-methylphenol | p-Quinone imine | Dihydro-2-aminophenoxazinone | Reaction blocked at the dihydro-phenoxazinone stage. | nih.gov |

This table illustrates the formation of quinone imines and their subsequent transformation into more complex structures.

Transformations at the Aromatic Amino Group

The primary amino group provides a second site of reactivity, participating in acylation, alkylation, diazotization, and condensation reactions to form a diverse range of nitrogen-containing compounds.

Acylation and Alkylation for Amide and Amine Derivatives

The primary amino group of this compound readily undergoes N-acylation and N-alkylation. N-acylation to form amide derivatives can be achieved using standard conditions, such as reaction with an acid chloride or anhydride in the presence of a base. sphinxsai.com

Selective N-alkylation, to produce secondary or tertiary amine derivatives, can be accomplished efficiently via reductive amination. umich.eduresearchgate.net This one-pot reaction involves the condensation of the aminophenol with an aldehyde or ketone to form an imine intermediate. Without isolation, the imine is then reduced in situ, typically with a mild reducing agent like sodium borohydride (NaBH₄), to yield the N-alkylated aminophenol. researchgate.net This method is highly selective for the amino group and generally provides excellent yields. researchgate.net

Table 3: Selective N-Alkylation of Aminophenols via Reductive Amination

| Aminophenol Substrate | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Aminophenol (B121084) | Benzaldehyde | NaBH₄ | 2-(Benzylamino)phenol | 98.3 | researchgate.net |

| 4-Aminophenol | Benzaldehyde | NaBH₄ | 4-(Benzylamino)phenol | 96.7 | researchgate.net |

This table summarizes the high-yield, one-pot synthesis of N-alkylated aminophenols.

Diazotization and Subsequent Coupling Reactions (e.g., Azo Dye Synthesis)

As a primary aromatic amine, this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using a solution of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). docsdrive.comcuhk.edu.hk

The resulting diazonium salt is a highly useful synthetic intermediate. It is an electrophile that can react with electron-rich aromatic compounds, known as coupling components, to form azo compounds. This electrophilic aromatic substitution is called an azo coupling reaction. cuhk.edu.hk Typical coupling components include phenols and anilines. For example, the diazonium salt of an aminophenol can be coupled with naphthalen-2-ol in an alkaline solution to produce a brightly colored azo dye. cuhk.edu.hk The color and properties of the resulting dye are determined by the specific structures of the diazo component and the coupling component. docsdrive.com This reaction is a cornerstone of the dye manufacturing industry. scialert.netresearchgate.net

Table 4: General Scheme for Azo Dye Synthesis

| Step | Reaction | Reactants | Reagents/Conditions | Product | Ref |

|---|---|---|---|---|---|

| 1 | Diazotization | Primary Aromatic Amine (e.g., this compound) | NaNO₂, HCl | Diazonium Salt | cuhk.edu.hk |

This table illustrates the two-stage process for synthesizing azo dyes from a primary aromatic amine.

Condensation Reactions with Carbonyl Compounds (e.g., Imine and Hydrazone Formation)

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. researchgate.net The resulting compound is known as an imine or, commonly, a Schiff base. This reaction is often reversible and can be catalyzed by acid. acs.org

While hydrazones are also formed through condensation with carbonyls, the reactant must be a hydrazine (B178648) (containing an N-N single bond) rather than a primary amine. sryahwapublications.comwikipedia.org Therefore, the direct condensation of this compound with a carbonyl compound yields an imine. These imines are versatile intermediates themselves, for instance, serving as precursors for N-alkylation via reduction as described in section 3.2.1.

Table 5: Imine Formation from Aminophenols and Aldehydes

| Amine Reactant | Aldehyde Reactant | Catalyst/Solvent | Product (Imine) | Ref |

|---|---|---|---|---|

| p-Aminophenol | Vanillin | HCl / Water | 4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol | researchgate.net |

| 2-Aminophenol | Benzaldehyde | Methanol (B129727) | 2-(Benzylideneamino)phenol | researchgate.net |

This table provides examples of imine (Schiff base) formation through the condensation of amines and carbonyl compounds.

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl, amino, and methyl groups. The positions ortho and para to these activating groups are the most nucleophilic. In this molecule, the C6 position is ortho to the hydroxyl group and para to the amino group, making it the most likely site for electrophilic attack. The C3 position is ortho to both a methyl group and the amino group, and meta to the hydroxyl group, representing another potential, albeit likely less reactive, site.

Directed Halogenation Studies

The halogenation of phenols and anilines is a well-established transformation, often proceeding rapidly due to the highly activated nature of the substrates. libretexts.org For this compound, the hydroxyl and amino groups are powerful ortho, para-directors. Their combined influence strongly directs incoming electrophiles to the C6 position.

Direct halogenation with reagents such as bromine (Br₂) or chlorine (Cl₂) is expected to be a facile reaction, potentially leading to polyhalogenation if not carefully controlled. The high reactivity can sometimes lead to over-reaction and the formation of undesired byproducts. libretexts.org To achieve selective monohalogenation at the C6 position, milder halogenating agents or the use of protecting groups may be necessary. For instance, the amino group could be acylated to form an amide, which is a less powerful activating group, thereby moderating the reactivity of the ring and allowing for more controlled halogenation.

Table 1: Predicted Regioselectivity in the Halogenation of this compound

| Halogenating Agent | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|

| Br₂ in acetic acid | 6-Bromo-5-amino-2,4-dimethylphenol | Dibromo- and tribromo- derivatives |

This table is illustrative and based on established principles of electrophilic aromatic substitution. Specific experimental outcomes may vary.

Friedel-Crafts Acylation/Alkylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. rsc.orgnih.govbeilstein-journals.orgmasterorganicchemistry.com However, the application of traditional Lewis acid catalysts like AlCl₃ in reactions with aminophenols is challenging. The basic amino group can coordinate with the Lewis acid, deactivating it and hindering the reaction. nih.gov

Despite this challenge, Friedel-Crafts acylation, if successful, would be directed by the powerful activating groups. The C6 position is the most probable site for acylation due to the combined directing effects of the ortho-hydroxyl and para-amino groups. To circumvent the issue of catalyst deactivation, alternative strategies could be employed, such as using a protected form of the amine (e.g., an acetanilide) or employing stronger Brønsted acids or more robust Lewis acids that are less susceptible to amine coordination. rsc.org

Friedel-Crafts alkylation is also expected to occur at the C6 position. However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products. masterorganicchemistry.com

Table 2: Potential Friedel-Crafts Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Acylation | Acetyl chloride, AlCl₃ (with protected amine) | 1-(3-Amino-6-hydroxy-2,5-dimethylphenyl)ethan-1-one |

This table presents hypothetical products based on general principles of Friedel-Crafts reactions, acknowledging the synthetic challenges with aminophenols.

Mannich Reaction Chemistry: Incorporating this compound as a Nucleophile

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. researchgate.netwikipedia.orgnih.govcore.ac.ukd-nb.info In this reaction, a compound with an active hydrogen atom acts as a nucleophile, attacking an iminium ion pre-formed from an amine and an aldehyde (commonly formaldehyde). wikipedia.org Phenols are excellent nucleophiles for this reaction, typically undergoing substitution at the positions ortho to the hydroxyl group.

For this compound, the most nucleophilic position available for the Mannich reaction is the C6 position. The reaction would involve the attack of the aromatic ring onto an Eschenmoser's salt or a pre-formed iminium ion, leading to the introduction of an aminomethyl group at the C6 position. A study on the similar compound 3,4-dimethylphenol (B119073) demonstrated successful Mannich reactions, suggesting that this compound would also be a viable substrate. tandfonline.com

Table 3: Illustrative Mannich Reaction of this compound

| Amine | Aldehyde | Expected Product |

|---|---|---|

| Dimethylamine | Formaldehyde | 6-((Dimethylamino)methyl)-5-amino-2,4-dimethylphenol |

| Piperidine | Formaldehyde | 5-Amino-2,4-dimethyl-6-(piperidin-1-ylmethyl)phenol |

This table illustrates potential products of the Mannich reaction based on the known reactivity of phenols.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gracs.org While direct C-H activation and coupling of phenols and anilines are areas of active research, more traditional cross-coupling methods typically involve the use of an aryl halide or triflate.

To participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, this compound would likely first need to be functionalized. For example, the phenolic hydroxyl group could be converted to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions. Alternatively, the amino group could be transformed into a diazonium salt, which can then undergo various coupling reactions.

Recent advances in C-H functionalization could potentially allow for direct coupling at the C6 position, given its high electron density. Such a transformation would be highly atom-economical. Another possibility is the oxidative coupling of the phenol with various nucleophiles, a reaction that has been demonstrated for other substituted phenols.

Polymerization Reactions Utilizing Amino and Hydroxyl Groups

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a promising monomer for the synthesis of various polymers.

Polyamides: The amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. mdpi.comnih.govcsic.esresearchgate.net The resulting polymers would have pendent hydroxyl groups, which could be used for further functionalization or to influence the polymer's properties, such as solubility and thermal stability.

Polybenzoxazines: Polybenzoxazines are a class of high-performance phenolic resins formed from the reaction of a phenol, a primary amine, and formaldehyde. nih.govsemanticscholar.orgresearchgate.netmdpi.comgoogle.com this compound contains both the phenolic and amine functionalities within the same molecule. In the presence of formaldehyde, it could potentially undergo self-polymerization to form a polybenzoxazine. The polymerization typically proceeds through a ring-opening mechanism of a benzoxazine (B1645224) monomer intermediate. nih.govresearchgate.net The resulting polymer would be expected to have high thermal stability. Research on 2,4-dimethylphenol-based benzoxazines indicates their potential in forming carbonaceous materials with high char yields. mdpi.com

Conducting Polymers: Oxidative polymerization of aminophenols can lead to the formation of conducting polymers analogous to polyaniline. mdpi.comresearchgate.netchemrj.orgtandfonline.com The presence of both amino and hydroxyl groups in this compound could lead to complex polymer structures with interesting electronic properties. Studies on o- and m-aminophenol have shown that they can be polymerized to yield conductive materials. mdpi.comresearchgate.net

Table 4: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer/Reagent | Potential Polymer Structure |

|---|---|---|

| Polyamide | Adipoyl chloride | Aromatic polyamide with pendent hydroxyl groups |

| Polybenzoxazine | Formaldehyde | Cross-linked polybenzoxazine network |

This table provides an overview of the potential of this compound as a monomer in various polymerization reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the two methyl groups, the amine (-NH₂) protons, and the hydroxyl (-OH) proton.

Aromatic Protons: The benzene ring has two remaining protons at positions 3 and 6. Due to their different electronic environments, they are expected to appear as distinct signals in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. The proton at C6, being ortho to the electron-donating amino group, would likely resonate at a lower chemical shift (more upfield) compared to the proton at C3, which is situated between the two methyl groups. The coupling between these two protons would likely result in each signal appearing as a singlet, as they are not adjacent to other protons.

Aliphatic Protons (Methyl Groups): The two methyl groups at positions 2 and 4 are in different chemical environments and are therefore expected to produce two separate singlets in the aliphatic region of the spectrum, typically between δ 2.0 and 2.5 ppm.

Amine and Hydroxyl Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets. The -NH₂ protons might appear in the range of δ 3.0-5.0 ppm, while the phenolic -OH proton could be found in a broader range, potentially from δ 4.0 to 7.0 ppm or even further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.5 - 7.0 | s |

| H-6 | 6.0 - 6.5 | s |

| CH₃ (at C-2) | 2.0 - 2.5 | s |

| CH₃ (at C-4) | 2.0 - 2.5 | s |

| NH₂ | 3.0 - 5.0 (broad) | s |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two methyl carbons.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atoms bearing the electron-donating -OH (C-1) and -NH₂ (C-5) groups are expected to be shielded and appear at higher field (lower δ values) compared to the other aromatic carbons. Conversely, the carbons attached to the methyl groups (C-2 and C-4) and the unsubstituted carbons (C-3 and C-6) will have distinct chemical shifts. The expected range for these carbons is generally between δ 110 and 160 ppm.

Aliphatic Carbons: The two methyl carbons will resonate in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145 - 155 |

| C-2 | 120 - 130 |

| C-3 | 115 - 125 |

| C-4 | 125 - 135 |

| C-5 | 135 - 145 |

| C-6 | 110 - 120 |

| CH₃ (at C-2) | 15 - 25 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, significant COSY correlations are not expected for the aromatic and methyl protons as they are predicted to be singlets. However, it could be used to confirm the absence of proton-proton coupling in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals. For example, the singlet for the H-3 proton would show a correlation to the C-3 carbon signal, and the methyl proton singlets would correlate to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is particularly powerful for establishing the connectivity of quaternary carbons (carbons with no attached protons) and for confirming the substitution pattern on the aromatic ring. For instance, the protons of the methyl group at C-2 would be expected to show correlations to C-1, C-2, and C-3. The aromatic proton H-6 would show correlations to C-1, C-2, and C-5.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy (NH₂ and OH stretches)

The FT-IR spectrum of this compound would be characterized by the stretching and bending vibrations of its key functional groups.

-NH₂ and -OH Stretches: The most prominent features in the high-frequency region would be the N-H and O-H stretching vibrations. The primary amine group (-NH₂) typically shows two bands corresponding to the symmetric and asymmetric stretching modes, usually in the range of 3300-3500 cm⁻¹. The phenolic O-H stretch is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C=C and C-N Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch: The C-O stretching of the phenol group will likely be observed in the 1200-1260 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch (H-bonded) | 3200 - 3600 (broad) |

| -NH₂ | N-H stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | < 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| -NH₂ | N-H bend | 1590 - 1650 |

| Aromatic C-N | C-N stretch | 1250 - 1350 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing mode, which is often a very intense peak for substituted benzenes. The C-C stretching of the ring and the symmetric vibrations of the methyl groups would also be prominent. The O-H and N-H stretching vibrations, while observable, are typically weaker in Raman spectra compared to FT-IR. The complementarity of FT-IR and Raman spectroscopy would provide a more complete vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The molecular formula of "this compound" is C8H11NO, with a calculated monoisotopic mass of 137.084064 Da. nih.govsigmaaldrich.com HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques suitable for the analysis of "this compound", minimizing fragmentation during the ionization process and preserving the molecular ion for accurate mass measurement.

Electrospray Ionization (ESI-MS): In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For "this compound", analysis in positive ion mode would be typical, leading to the formation of the protonated molecule, [M+H]+, with an expected m/z of approximately 138.0919. ESI is particularly well-suited for coupling with liquid chromatography (LC), allowing for the analysis of complex mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. This technique is highly sensitive and can be used for the analysis of a wide range of molecules. For "this compound", MALDI-TOF (Time-of-Flight) MS would provide high-resolution mass data for the molecular ion.

A comparison of the general features of ESI and MALDI is presented in the table below.

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Ionization Process | Formation of gas-phase ions from a solution | Laser-induced desorption and ionization from a solid matrix |

| Typical Analytes | Polar to moderately polar molecules | Wide range, including high molecular weight biomolecules |

| Ion Species | Primarily singly or multiply charged ions ([M+nH]n+) | Primarily singly charged ions ([M+H]+, [M+Na]+, etc.) |

| Coupling | Easily coupled with liquid chromatography (LC) | Can be coupled with LC, but offline analysis is common |

| Sample Throughput | Generally lower than MALDI | High throughput capabilities |

| Matrix Interference | No matrix required | Matrix peaks can interfere in the low mass region |

While soft ionization techniques are used for molecular formula confirmation, fragmentation analysis, typically achieved through tandem mass spectrometry (MS/MS), provides valuable information about the compound's structure. By inducing fragmentation of the precursor ion (the protonated molecule in this case) and analyzing the resulting product ions, key structural motifs can be identified.

For "this compound" ([M+H]+ at m/z ≈ 138.0919), the fragmentation pattern would be influenced by the presence of the amino, hydroxyl, and methyl groups on the aromatic ring. Aromatic amines often undergo fragmentation through pathways involving the amino group. hnxb.org.cn The presence of nitrogen in an amine can be identified by its odd molecular weight and the even mass of its fragment ions. whitman.edu Aromatic amines typically show an intense molecular ion peak. whitman.edu

A plausible fragmentation pathway for protonated "this compound" is outlined below:

Loss of Ammonia (NH3): A common fragmentation pathway for primary aromatic amines is the loss of a neutral ammonia molecule (17.0265 Da). hnxb.org.cn This would result in a fragment ion at m/z ≈ 121.0654.

Loss of a Methyl Radical (•CH3): Cleavage of a methyl group (15.0235 Da) from the aromatic ring could occur, leading to a fragment at m/z ≈ 123.0684. This is a common fragmentation for methylated aromatic compounds.

Loss of Carbon Monoxide (CO): Phenolic compounds can undergo fragmentation via the loss of carbon monoxide (27.9949 Da) from the ring structure, often following a keto-enol tautomerism. youtube.comwhitman.edu This would lead to a fragment ion at m/z ≈ 110.0970.

Cleavage of the Aromatic Ring: Further fragmentation would involve the cleavage of the aromatic ring, leading to smaller, characteristic ions.

An interactive table summarizing the predicted fragmentation data is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) |

| 138.0919 | [C8H10O]+ | NH3 | 121.0654 |

| 138.0919 | [C7H8NO]+ | •CH3 | 123.0684 |

| 138.0919 | [C7H12N]+ | CO | 110.0970 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore in "this compound" is the substituted benzene ring. The hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

Phenols typically exhibit two primary absorption bands in the UV region. researchgate.net Substitution of a benzene ring with auxochromic groups like -OH and -NH2 shifts the absorption bands to longer wavelengths (a bathochromic or red shift) due to n-π* transitions. spcmc.ac.in The non-bonding electrons on the oxygen and nitrogen atoms interact with the π-electron system of the aromatic ring, extending the conjugation and lowering the energy required for electronic transitions. spcmc.ac.in

For "this compound", the combined effect of the electron-donating hydroxyl and amino groups, along with the weakly electron-donating methyl groups, would be expected to cause a significant bathochromic shift compared to unsubstituted benzene. The UV-Vis spectrum of "this compound" in a neutral solvent like ethanol (B145695) or methanol would likely show absorption maxima at wavelengths longer than those of phenol (λmax ≈ 270 nm) and aniline (B41778) (λmax ≈ 280 nm). spcmc.ac.in The exact position and intensity of the absorption bands can be influenced by the solvent polarity and pH. In acidic solution, protonation of the amino group would lead to a hypsochromic (blue) shift, as the non-bonding electrons of the nitrogen are no longer available to interact with the aromatic ring. spcmc.ac.in Conversely, in a basic solution, deprotonation of the phenolic hydroxyl group would result in a bathochromic shift. spcmc.ac.in

A summary of the expected UV-Vis absorption characteristics is provided in the table below.

| Chromophore/Compound | Typical λmax (nm) | Electronic Transition(s) |

| Benzene | ~255 | π → π |

| Phenol | ~270 | π → π, n → π |

| Aniline | ~280 | π → π, n → π |

| This compound | >280 (predicted) | π → π, n → π* |

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For "this compound", obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

A successful crystallographic analysis of "this compound" would reveal:

The planarity of the aromatic ring.

The precise bond lengths and angles of the amino, hydroxyl, and methyl substituents.

The conformation of the substituents relative to the ring.

The nature of intermolecular hydrogen bonding involving the amino and hydroxyl groups, which would govern the crystal packing.

While no specific crystal structure data for "this compound" is publicly available, studies on related aminophenol compounds have been conducted, providing insights into their solid-state structures. nih.gov

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of "this compound" from complex mixtures, such as reaction products or environmental samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and thermally labile compounds. The development of an HPLC method for "this compound" would involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Stationary Phase: A reversed-phase column, such as a C18 or C8, would be a suitable choice for the separation of "this compound" due to its moderate polarity. The hydrophobic stationary phase interacts with the nonpolar aspects of the molecule.

Mobile Phase: A mixture of water and an organic modifier, such as methanol or acetonitrile, would be used as the mobile phase. The composition of the mobile phase can be adjusted to control the retention time of the analyte. Gradient elution, where the composition of the mobile phase is changed during the analysis, may be necessary for separating "5-Aamino-2,4-dimethylphenol" from other components with different polarities. The pH of the mobile phase can also be adjusted to control the ionization state of the amino and hydroxyl groups and improve peak shape.

Detection: UV detection would be a straightforward and sensitive method for the quantification of "this compound", given its strong UV absorbance. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy. For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

A summary of a hypothetical HPLC method for "this compound" is presented in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure its suitability for the intended application. The development of such methods is crucial for quality control and research involving "this compound". nih.gov

Gas Chromatography (GC) with Selective Detection (FID, ECD)

Gas Chromatography (GC) is a cornerstone technique for the analysis of semi-volatile compounds such as substituted phenols. For this compound, GC offers a robust method for separation and quantification, particularly when coupled with selective detectors like the Flame Ionization Detector (FID) or the Electron Capture Detector (ECD).

The analysis of underivatized phenols, including this compound, is typically performed using a GC system equipped with an FID. phenomenex.comgcms.cz The FID is a mass-sensitive detector that generates a current proportional to the amount of organic carbon atoms entering the flame, making it a reliable and universally applicable detector for most organic analytes. The separation is achieved on a capillary column, often a wide-bore fused-silica open tubular column, which provides superior resolution, selectivity, and sensitivity compared to older packed columns. phenomenex.com To ensure accurate identification, a single-column analysis can be confirmed by a second analysis on a column of different polarity or by using a dual-column/dual-detector approach. gcms.cz

When higher sensitivity is required, especially for trace-level analysis, derivatization of the analyte is employed, which allows for the use of an ECD. phenomenex.comgcms.cz The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. Therefore, derivatizing the phenol with a halogen-containing reagent makes it amenable to ECD detection, significantly lowering the limits of detection. The choice between FID and ECD largely depends on the analytical objective, with FID being used for general-purpose quantification and ECD for applications demanding high sensitivity to specific derivatized forms of the analyte. phenomenex.comgcms.cz

Table 1: Typical GC Parameters for Phenolic Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | Fused-Silica Open Tubular (FSOT) | Provides high resolution and efficiency for complex mixtures. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Detector | Flame Ionization Detector (FID) | Universal detector for underivatized organic compounds. |

| Electron Capture Detector (ECD) | High-sensitivity detector for halogenated (derivatized) compounds. |

| Confirmation | Dual-column analysis or GC/MS | Confirms the identity of the analyte peak. |

Derivatization Strategies for Enhanced Chromatographic Performance and Detection Sensitivity (e.g., silylation, PFBBr, diazomethane)

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. colostate.edu For this compound, which contains polar hydroxyl (-OH) and amino (-NH2) functional groups, derivatization is crucial for GC analysis to improve volatility, increase thermal stability, and enhance detector response. gcms.czcolostate.edu

Silylation: Silylation is one of the most common derivatization techniques in GC. gcms.cz It involves replacing the active hydrogen atoms in the hydroxyl and amino groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comcolostate.edu This process reduces the polarity and intermolecular hydrogen bonding of the molecule, resulting in a more volatile and thermally stable derivative that produces sharper, more symmetrical peaks during GC analysis. gcms.cz Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). These reagents are highly effective for derivatizing both phenols and amines. phenomenex.com

Pentafluorobenzyl Bromide (PFBBr) Derivatization: To leverage the high sensitivity of an Electron Capture Detector (ECD), derivatization with a halogen-rich reagent is necessary. α-Bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), is a widely used reagent for this purpose. phenomenex.comgcms.cz PFBBr reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. The resulting derivative is highly electronegative due to the five fluorine atoms, making it extremely sensitive to ECD detection. phenomenex.comgcms.cz This strategy is particularly valuable for trace analysis where low detection limits are required.

Diazomethane Derivatization: Diazomethane (CH₂N₂) is another alkylating agent used to derivatize phenolic compounds. It reacts with the acidic hydroxyl group to form a methyl ether (an anisole). phenomenex.comgcms.cz This methylation process effectively masks the polar hydroxyl group, increasing the volatility of the compound for GC analysis. The resulting methylated derivative can be analyzed using a Flame Ionization Detector (FID). phenomenex.comgcms.cz

Table 2: Overview of Derivatization Strategies for this compound

| Strategy | Reagent(s) | Target Functional Group(s) | Resulting Derivative | Key Advantage |

|---|---|---|---|---|

| Silylation | BSTFA, TMSI | Hydroxyl (-OH), Amino (-NH₂) | Trimethylsilyl (TMS) ether/amine | Increased volatility and thermal stability for GC-FID. phenomenex.com |

| Acylation | PFBBr | Hydroxyl (-OH) | Pentafluorobenzyl (PFB) ether | Enhanced sensitivity for GC-ECD analysis. gcms.cz |

| Alkylation | Diazomethane | Hydroxyl (-OH) | Methyl ether (Anisole) | Increased volatility for GC-FID analysis. gcms.cz |

Elemental Analysis for Stoichiometric Verification (C, H, N, O)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur or halogens) within a sample. wikipedia.org For a synthesized or isolated compound like this compound, elemental analysis serves as a critical method for verifying its stoichiometric formula and assessing its purity. wikipedia.org The most common method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. eltra.com

The molecular formula for this compound is C₈H₁₁NO. lookchem.comnih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Theoretical Composition Calculation:

Molecular Weight: (8 * 12.011) + (11 * 1.008) + (1 * 14.007) + (1 * 15.999) = 137.18 g/mol

% Carbon (C): (8 * 12.011 / 137.18) * 100 = 70.05%

% Hydrogen (H): (11 * 1.008 / 137.18) * 100 = 8.08%

% Nitrogen (N): (1 * 14.007 / 137.18) * 100 = 10.21%

% Oxygen (O): (1 * 15.999 / 137.18) * 100 = 11.66%

Table 3: Elemental Composition of this compound (C₈H₁₁NO)

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Theoretical Mass % | Acceptance Range for Verification (%) |

|---|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 70.05% | 69.65 - 70.45 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 8.08% | 7.68 - 8.48 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.21% | 9.81 - 10.61 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.66% | 11.26 - 12.06 |

| Total | | | | 137.182 | 100.00% | |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-trimethylsilylimidazole | TMSI |

| α-Bromo-2,3,4,5,6-pentafluorotoluene | PFBBr |

| Diazomethane | CH₂N₂ |

| Carbon Dioxide | CO₂ |

| Water | H₂O |

Computational and Theoretical Investigations of 5 Amino 2,4 Dimethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other key characteristics that govern the compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy. For 5-Amino-2,4-dimethylphenol, a typical DFT calculation, such as one using the B3LYP functional with a 6-31G(d) basis set, can predict key structural parameters. und.eduresearchgate.net The optimization process seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached.

The resulting optimized geometry provides a detailed picture of the molecule's structure. The aromatic ring is largely planar, with the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups as substituents. The orientation of the -OH and -NH2 groups relative to the ring is a critical output of this analysis. Energetic data, such as the total electronic energy and the heat of formation, can also be derived, offering insights into the molecule's thermodynamic stability.

| Parameter | Atom(s) | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.37 Å | |

| C-N (amino) | ~1.40 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-C-C (ring) | ~119° - 121° |

| C-O-H | ~109° | |

| C-N-H | ~112° | |

| Dihedral Angle | H-O-C-C | ~0° or 180° |

Table 1: Representative predicted geometrical parameters for this compound calculated using DFT. These values are typical for substituted phenols and anilines.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP map is color-coded, typically with red representing the most negative (electron-rich) regions and blue representing the most positive (electron-poor) regions, while green indicates neutral potential. researchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms due to the high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to be attacked by electrophiles or to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl and amino groups. These are acidic protons and represent sites susceptible to attack by nucleophiles or capable of acting as hydrogen bond donors.

Neutral Potential (Green): Distributed across the carbon atoms of the aromatic ring and the methyl groups, indicating lower reactivity at these specific sites compared to the heteroatoms.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will orient itself when approaching other reactants. malayajournal.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

In this compound, the electron-donating amino and hydroxyl groups significantly influence the FMOs.

HOMO: The HOMO is expected to be delocalized over the electron-rich phenol (B47542) ring, with significant contributions from the p-orbitals of the nitrogen and oxygen atoms. Its energy level indicates the molecule's ionization potential and electron-donating ability.

LUMO: The LUMO is typically an antibonding π* orbital distributed over the aromatic ring. Its energy level relates to the electron affinity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. malayajournal.org

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -5.2 eV | Electron-donating capability |

| LUMO Energy | ~ -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.4 eV | Chemical reactivity and stability |

Table 2: Illustrative FMO energy values for this compound. A smaller gap indicates higher reactivity.

Spectroscopic Property Prediction from First Principles

Computational methods can accurately predict various types of molecular spectra, providing a powerful tool for structural confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of vibrational modes corresponding to the stretching and bending of specific bonds. For this compound, characteristic peaks for O-H, N-H, aromatic C-H, and C-O stretching would be predicted, aiding in the interpretation of experimental IR data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov By predicting the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. This allows for the assignment of peaks in an experimental spectrum to specific atoms within the this compound structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions. semanticscholar.org This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light in the UV-visible range. The results can predict the maximum absorption wavelength (λmax) and help understand the electronic structure and chromophores within the molecule.

| Spectrum Type | Predicted Parameter | Key Findings for this compound |

| IR | Vibrational Frequencies (cm⁻¹) | O-H stretch (~3600), N-H stretches (~3400-3500), Aromatic C-H stretch (~3000-3100) |

| ¹³C NMR | Chemical Shifts (ppm) | Carbons attached to -OH and -NH₂ are significantly shifted downfield (~145-155 ppm) |

| ¹H NMR | Chemical Shifts (ppm) | -OH and -NH₂ protons show characteristic shifts; distinct signals for aromatic and methyl protons |

| UV-Vis | λmax (nm) | Predicted absorptions in the UV region due to π → π* transitions in the aromatic system |

Table 3: Summary of computationally predicted spectroscopic data.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is instrumental in exploring the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, and, crucially, the high-energy transition state that connects them. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this approach could be used to study various reactions, such as:

Electrophilic Aromatic Substitution: Modeling the attack of an electrophile on the aromatic ring to determine the preferred position of substitution and the corresponding activation barriers.

Oxidation: Investigating the mechanism of oxidation at the phenol or amine functional groups.

By mapping the entire reaction coordinate, from reactants through the transition state to products, a detailed, step-by-step mechanism can be elucidated, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations can reveal:

Conformational Flexibility: The rotation around the C-O and C-N bonds and the resulting preferred orientations of the hydroxyl and amino groups.

Solvation: How water molecules arrange themselves around the compound, forming a solvation shell and engaging in hydrogen bonding with the -OH and -NH2 groups.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in a condensed phase, providing insights into its bulk properties.

These simulations provide a dynamic picture of the molecule's behavior, bridging the gap between its static electronic structure and its macroscopic properties. d-nb.info

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Molecular Characteristics

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are instrumental in predicting the characteristics of new or untested compounds, thereby saving time and resources in experimental research. For this compound, QSPR studies can provide valuable insights into its behavior and properties based on its molecular structure.

The core principle of QSPR lies in the use of molecular descriptors, which are numerical representations of a molecule's structural and chemical information. These descriptors can be categorized into several types:

Constitutional (or 2D) Descriptors: These are derived from the 2D representation of the molecule and include counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These indices are calculated from the graph representation of the molecule, describing its size, shape, and branching.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), partial atomic charges, and dipole moments.

Once a set of relevant descriptors is calculated for a series of compounds, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build a predictive model. The robustness and predictive power of these models are then rigorously evaluated through internal and external validation techniques.

Detailed Research Findings

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on substituted phenols and anilines provides a strong basis for predicting its molecular characteristics. These studies highlight the key structural features that influence various physicochemical properties.